

Application Notes and Protocols: Alkene Aminoarylation with Iridium Photocatalysts

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Compound of Interest

Compound Name: 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine

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These application notes provide a comprehensive overview and detailed protocols for the aminoarylation of alkenes utilizing iridium-based photoredox catalysis. This powerful transformation enables the synthesis of valuable arylethylamine scaffolds, which are prevalent in pharmaceuticals and biologically active compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction

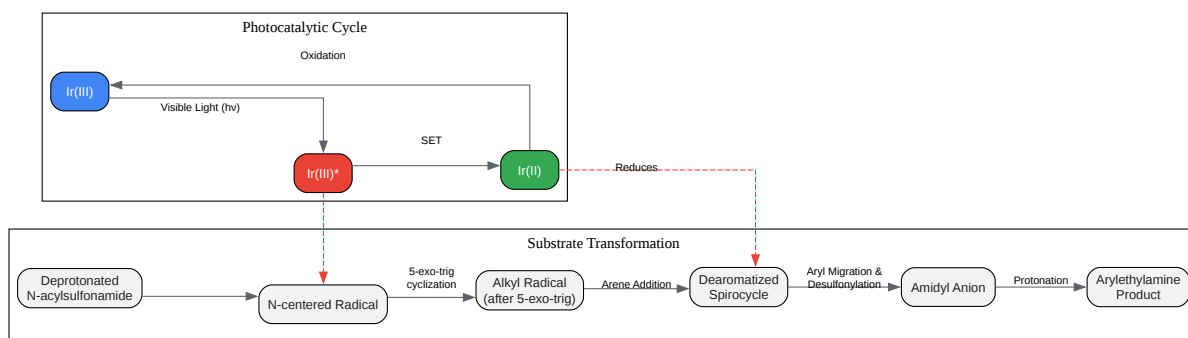
Visible-light-mediated photoredox catalysis has emerged as a powerful tool in modern organic synthesis, allowing for the formation of complex chemical bonds under mild reaction conditions.[\[4\]](#) Among these transformations, the aminoarylation of alkenes has garnered significant attention as it provides direct access to synthetically useful arylethylamine structures from readily available starting materials.[\[1\]](#)[\[3\]](#) Iridium(III) polypyridyl complexes are often the photocatalysts of choice for these reactions due to their favorable photophysical and electrochemical properties, including strong visible light absorption, long-lived excited states, and tunable redox potentials.[\[5\]](#)[\[6\]](#)

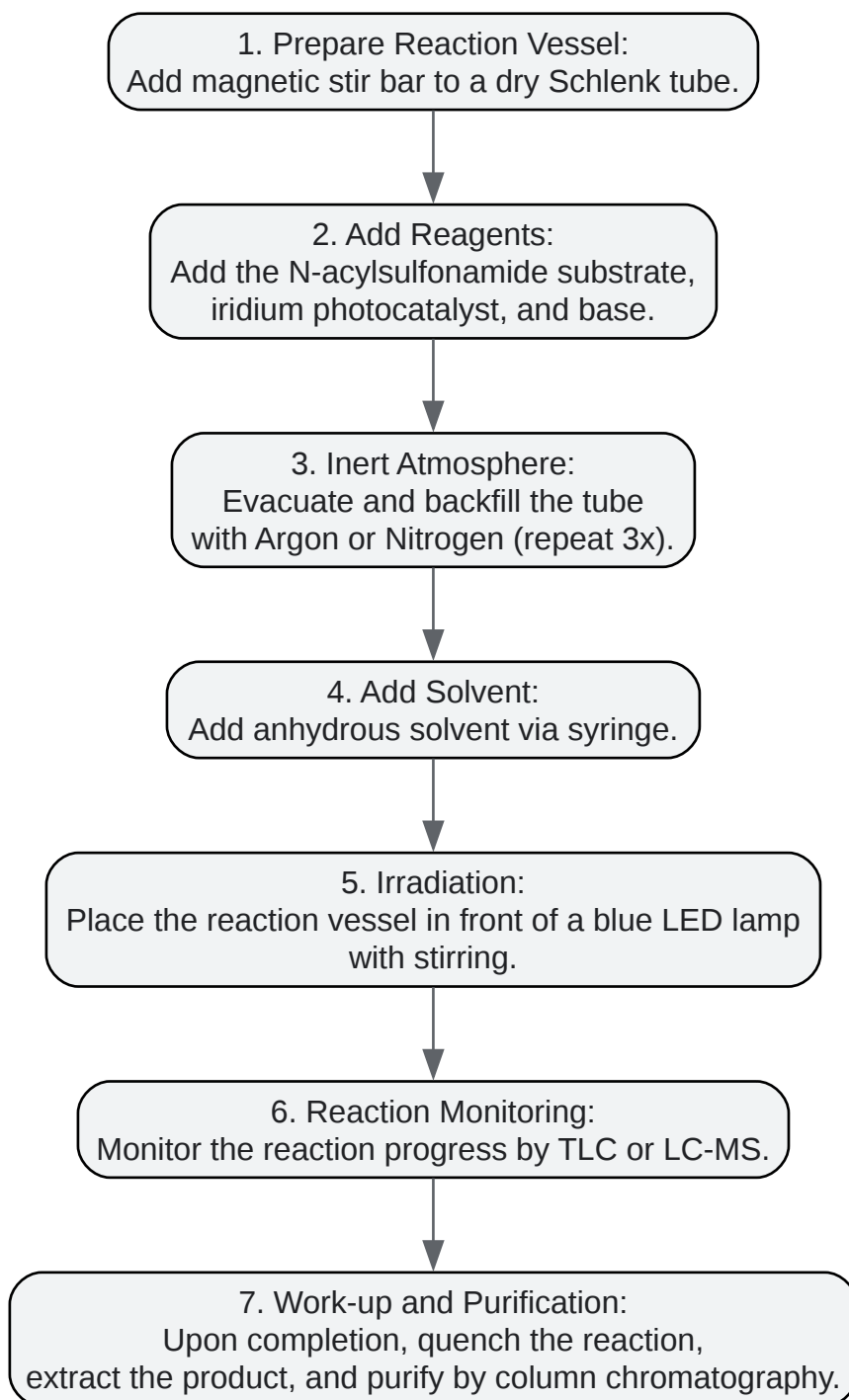
This protocol focuses on an intramolecular alkene aminoarylation cascade that proceeds via an N-centered radical, leading to the formation of a C-N bond, followed by a Smiles-Truce type rearrangement to forge the C-C bond.[\[2\]](#)[\[3\]](#)

Reaction Mechanism and Signaling Pathway

The currently accepted mechanism for the iridium-photocatalyzed intramolecular aminoarylation of alkenes with aryl sulfonamides involves a series of steps initiated by visible light.^{[1][3][7]}

- **Photoexcitation of the Iridium Catalyst:** The Iridium(III) photocatalyst absorbs visible light, promoting it to an excited state (Ir(III)^*) which is a potent oxidant.^{[1][3]}
- **Formation of the N-centered Radical:** The excited photocatalyst oxidizes a deprotonated N-acylsulfonamide via a single-electron transfer (SET) process, generating an N-centered radical and the reduced form of the photocatalyst (Ir(II)).^{[1][3]}
- **Radical Cyclization:** The newly formed electrophilic N-centered radical undergoes a 5-exo-trig cyclization onto the tethered alkene, forming a new C-N bond and a subsequent alkyl radical.^{[1][3]}
- **Aryl Migration (Smiles-Truce Rearrangement):** The alkyl radical adds to the arene, leading to a dearomatized spirocyclic intermediate. This is followed by the elimination of the sulfonyl group, which rearomatizes the system and results in an N-sulfonyl radical.^{[1][2][3]}
- **Catalyst Regeneration and Product Formation:** The N-sulfonyl radical is reduced by the Ir(II) species, regenerating the ground state Ir(III) photocatalyst and producing an amidyl anion. This anion then deprotonates either the acidic byproduct or another molecule of the starting material to yield the final arylethylamine product.^{[1][3]}





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